3-(4-methoxyphenyl)-1H-pyrazole
Overview
Description
“3-(4-methoxyphenyl)-1H-pyrazole” is a type of organic compound known as a pyrazole. Pyrazoles are characterized by a 5-membered ring structure containing three carbon atoms and two nitrogen atoms . The “4-methoxyphenyl” part of the name indicates a phenyl (benzene) ring with a methoxy (-OCH3) group attached at the 4th position .
Molecular Structure Analysis
The molecular structure of “3-(4-methoxyphenyl)-1H-pyrazole” would consist of a pyrazole ring attached to a phenyl ring via a methoxy group . The exact structure would depend on the positions of these groups .
Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that “3-(4-methoxyphenyl)-1H-pyrazole” can undergo would depend on its exact structure and the reaction conditions.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-methoxyphenyl)-1H-pyrazole” would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .
Scientific Research Applications
Crystallography and Structural Analysis
- Tautomerism and Hydrogen Bonding : Studies have demonstrated the significance of NH-pyrazoles, including derivatives of 3-(4-methoxyphenyl)-1H-pyrazole, in exhibiting unique tautomerism facilitated by hydrogen bonding patterns. The annular tautomerism, influenced by the presence of methoxyphenyl groups, plays a critical role in the crystallization behavior and molecular packing of these compounds, as observed through X-ray crystallography and NMR spectroscopy (Cornago et al., 2009).
Chemical Synthesis and Characterization
- Novel Derivatives and Structural Insights : Research on 1H-pyrazole derivatives has led to the preparation of new compounds with detailed structural characterization, providing insights into their molecular arrangements and potential for further chemical modifications. This includes the synthesis of specific derivatives exhibiting tautomeric forms and intermolecular hydrogen bonding, contributing to our understanding of their chemical properties and reactivity (Wang et al., 2013).
Optical and Electronic Properties
- Nonlinear Optical Properties : Investigations into the nonlinear optical properties of pyrazole derivatives have revealed significant potential for applications in optical devices. For instance, the study of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid highlighted its promising nonlinear optical activity, attributed to the small energy gap between its frontier molecular orbitals, further emphasized by spectroscopic and theoretical analyses (Tamer et al., 2015).
Pharmacological Potential
- Cytotoxicity and Anticancer Activity : The cytotoxicity of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, including those linked with 4-methoxyphenyl groups, has been assessed against various cancer cell lines. This research underscores the potential of such compounds in the development of novel anticancer therapies, with structural modifications enhancing their efficacy (Hassan et al., 2014).
Antimicrobial Applications
- Synthesis and Antimicrobial Activity : Pyrazoline derivatives, including those with 4-methoxyphenyl components, have been synthesized and tested for their antimicrobial efficacy. The structural features of these compounds, such as the presence of methoxyphenyl groups, contribute to their biological activity, offering insights into their potential as antimicrobial agents (Dangar et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(4-methoxyphenyl)-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-4-2-8(3-5-9)10-6-7-11-12-10/h2-7H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSABYOAMXPMQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344859 | |
Record name | 3-(4-Methoxyphenyl)Pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-1H-pyrazole | |
CAS RN |
27069-17-6 | |
Record name | 3-(4-Methoxyphenyl)Pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-methoxyphenyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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